

Application Note: Ammelide as an Analytical Reference Standard

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Compound of Interest

Compound Name: Ammelide
CAS No.: 167613-80-1
Cat. No.: B071617

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Protocol Series: AN-CHM-044 | Version 2.1

Executive Summary

Ammelide (6-amino-2,4-dihydroxy-1,3,5-triazine) is a critical heterocyclic impurity found in melamine and cyanuric acid matrices. Historically overlooked until the 2008 melamine milk scandal, it is now a regulated analyte in food safety and pharmaceutical raw material screening.

This guide addresses the primary analytical challenge of **ammelide**: its amphoteric nature and extreme polarity, which make traditional C18 reversed-phase chromatography ineffective and direct GC analysis impossible without derivatization.

Physicochemical Characterization

To successfully analyze **ammelide**, one must understand its behavior in solution. It exists in keto-enol tautomeric forms, significantly influencing its solubility and ionization.

- CAS Number: 645-93-2[1][2][3][4][5]

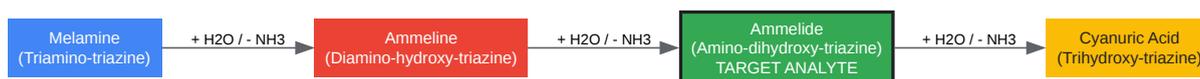
- Molecular Formula:

[1][2][5]

- Solubility Profile:
 - Water/Alcohols: Insoluble (Neutral pH).
 - Strong Acid/Base: Soluble (Forms salts).
 - Critical Solvent: Diethylamine (DEA). [6][7][8] The use of DEA is the "secret weapon" in FDA protocols to solubilize **ammelide** from complex matrices by disrupting hydrogen-bond networks.

The Hydrolysis Pathway

Amelide is an intermediate degradation product. Understanding this pathway is vital for interpreting stability data and impurity profiles.



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Figure 1: Stepwise hydrolysis of melamine to cyanuric acid. [9][10] **Amelide** represents the dihydroxy state.

Protocol A: LC-MS/MS Analysis (Preferred)

Context: Liquid Chromatography coupled with Tandem Mass Spectrometry is the gold standard for trace analysis (ppb levels) in biological fluids and food matrices. Challenge: **Amelide** elutes in the void volume of C18 columns due to high polarity (LogP < -1). Solution: Hydrophilic Interaction Liquid Chromatography (HILIC).

Chromatographic Conditions

- Column: Amide-functionalized HILIC column (e.g., BEH Amide, 1.7 μm , 2.1 x 100 mm).
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Low pH suppresses the acidic hydroxyl ionization, improving peak shape.

- Mobile Phase B: Acetonitrile (LC-MS Grade).
- Flow Rate: 0.4 mL/min.
- Column Temp: 35°C.

Gradient Profile:

Time (min)	% Mobile Phase A (Aq)	% Mobile Phase B (Org)	Curve
0.0	5	95	Initial
1.0	5	95	Hold
3.5	40	60	Linear
5.0	40	60	Wash
5.1	5	95	Re-equilibrate

| 8.0 | 5 | 95 | End |

Mass Spectrometry Parameters (ESI+)

Ammelide ionizes best in Positive Electrospray Ionization (ESI+) mode as the protonated molecule

Parameter	Setting
Source Temp	150°C
Desolvation Temp	400°C
Capillary Voltage	3.0 kV
Cone Voltage	35 V

MRM Transitions:

Precursor Ion (m/z)	Product Ion (m/z)	Type	Collision Energy (eV)
129.1	86.1	Quantifier	22

| 129.1 | 43.1 | Qualifier | 30 |

Protocol B: GC-MS Analysis (FDA LIB 4423 Adapted)

Context: Required when LC-MS is unavailable or for confirming results using orthogonal separation. Challenge: **Ammelide** is non-volatile and decomposes before boiling. Solution: Silylation derivatization using BSTFA.

Sample Preparation & Extraction

Critical Step: Standard solvents (MeOH/ACN) yield poor recovery (<40%). You must use the FDA-recommended alkaline extraction solvent.

- Extraction Solvent: Mix Diethylamine / Water / Acetonitrile (10 : 40 : 50 v/v/v).
- Homogenization: Add 20 mL solvent to 0.5 g sample. Sonicate for 30 mins.
- Clarification: Centrifuge at 5000 x g for 10 mins. Filter supernatant (0.45 µm nylon).[6][7]
- Drying: Transfer 160 µL aliquot to a glass vial. Evaporate to complete dryness under at 70°C.
 - Warning: Any residual water will kill the derivatization reagent.

Derivatization Reaction[12]

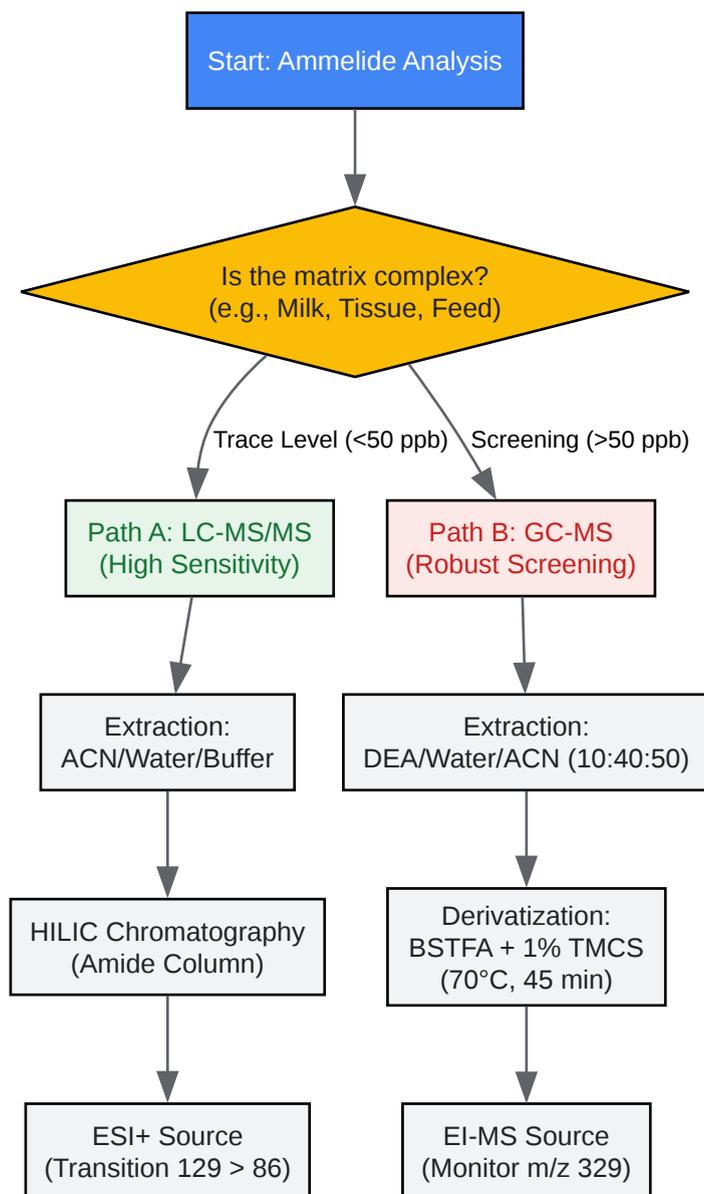
- Reconstitution: Add 200 µL Pyridine (anhydrous).
- Reagent Addition: Add 200 µL BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
- Internal Standard: Add 100 µL of 2,6-diamino-4-chloropyrimidine (DACP) in pyridine.

- Incubation: Vortex and heat at 70°C for 45 minutes.
- Injection: Inject directly into GC-MS.

GC-MS Parameters

- Column: 5% Phenyl-arylene (e.g., DB-5MS), 30m x 0.25mm x 0.25µm.
- Inlet: Splitless, 280°C.
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[7]
- Oven Program:
 - 100°C (hold 1 min)
 - Ramp 10°C/min to 210°C
 - Ramp 30°C/min to 300°C (hold 3 min)
- Detection: SIM Mode. Monitor m/z 329 (Tri-TMS-**Ammelide** derivative).

Analytical Workflow Decision Tree



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Figure 2: Decision matrix for selecting the appropriate analytical methodology based on sensitivity needs.

Quality Assurance & Validation

To ensure data integrity (E-E-A-T), the following controls are mandatory:

- Internal Standards (IS):

- LC-MS: Use
 - Melamine if
 - Ammelide** is unavailable. While not a perfect retention match, it compensates for ionization suppression.
- GC-MS: Use DACP (2,6-diamino-4-chloropyrimidine).[11][12] It mimics the extraction behavior of triazines but resolves chromatographically.
- Matrix-Matched Calibration:
 - **Ammelide** suffers from significant signal suppression in biological matrices. Do not use solvent-only calibration curves for quantitation in food/feed. Prepare standards in blank matrix extract.
- System Suitability:
 - Tailing Factor: Must be < 1.5. (High tailing indicates secondary interactions; increase buffer strength).
 - Linearity:

over the range of 10–1000 ng/mL.

References

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